(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
CAS No.: 33305-75-8
VCID: VC21537987
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a chiral compound derived from the amino acid proline. It is widely recognized for its applications in organic synthesis, particularly as an organocatalyst in asymmetric synthesis, and as a precursor in the synthesis of pharmaceuticals. The compound's CAS number is 33305-75-8, and it is also known by other names such as L-proline ethyl ester hydrochloride and ethyl L-prolinate hydrochloride . Hazards and Safety(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is classified under the GHS system with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include proper handling and disposal to avoid exposure. Organic SynthesisThis compound is used as an organocatalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its chiral nature makes it valuable in creating pharmaceuticals with specific stereochemistry, which is crucial for drug efficacy and safety. Pharmaceutical Development(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions. Its role in drug synthesis highlights its importance in the pharmaceutical industry. Biochemical ResearchThe compound is employed in studies related to enzyme mechanisms and protein-ligand interactions. Its ability to interact with biomolecules makes it useful for understanding biological processes and developing therapeutic strategies. Biological ActivityPyrrolidine derivatives, including (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, exhibit a broad spectrum of biological activities. These include potential antimicrobial and anticancer effects, although specific mechanisms for this compound are not well-documented. The compound's interactions with biomolecules could involve enzyme modulation or changes in gene expression, but detailed studies are needed to elucidate these effects. Comparison with Similar Compounds
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CAS No. | 33305-75-8 | ||||||||
Product Name | (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride | ||||||||
Molecular Formula | C7H14ClNO2 | ||||||||
Molecular Weight | 179.64 g/mol | ||||||||
IUPAC Name | ethyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | ||||||||
Standard InChI | InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | ||||||||
Standard InChIKey | DUJGQVVONTYHLT-RGMNGODLSA-N | ||||||||
Isomeric SMILES | CCOC(=O)[C@@H]1CCCN1.Cl | ||||||||
SMILES | CCOC(=O)C1CCCN1.Cl | ||||||||
Canonical SMILES | CCOC(=O)C1CCCN1.Cl | ||||||||
Synonyms | 33305-75-8;L-prolineethylesterhydrochloride;(S)-Ethylpyrrolidine-2-carboxylatehydrochloride;EthylL-prolinateHCl;SCHEMBL133134;EthylL-prolinatehydrochloride;prolineethylesterhydrochloride;CTK6F2864;DUJGQVVONTYHLT-RGMNGODLSA-N;MolPort-006-126-678;EINECS251-449-6;ANW-42217;AKOS015900667;AM82199;L-PROLINEETHYLESTERHYDROCHLORIDE;AK117179;KB-53371;ST2414663;FT-0693350;ST51054375;K-7686;I14-5862;2(S)-pyrrolidine-carboxylicacidethylesterhydrochloride | ||||||||
PubChem Compound | 11679912 | ||||||||
Last Modified | Aug 15 2023 |
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